molecular formula C9H9F2N5 B2439603 N-[1-(2,4-difluorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine CAS No. 338417-23-5

N-[1-(2,4-difluorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine

Cat. No.: B2439603
CAS No.: 338417-23-5
M. Wt: 225.203
InChI Key: NMMRXKLQJBJEQO-UHFFFAOYSA-N
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Description

N-[1-(2,4-difluorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine is a chemical compound that features a tetraazole ring substituted with a difluorophenyl group and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2,4-difluorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine typically involves the reaction of 2,4-difluoroaniline with sodium azide to form the corresponding azide intermediate. This intermediate is then subjected to cyclization under acidic conditions to yield the tetraazole ring. Finally, the dimethylamine group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamine group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the tetraazole ring, potentially converting it to a more saturated heterocyclic structure.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Saturated heterocyclic compounds.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-[1-(2,4-difluorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer activities.

    Medicine: Explored as a potential pharmaceutical agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(2,4-difluorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine involves its interaction with specific molecular targets. The difluorophenyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, while the tetraazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

  • 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
  • 1-(2,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl

Comparison: N-[1-(2,4-difluorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine is unique due to the presence of the tetraazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability and specific binding affinities, making it a valuable candidate for various applications.

Biological Activity

N-[1-(2,4-difluorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine is a compound belonging to the class of 1,2,4-triazole derivatives. This article focuses on its biological activities, particularly its antifungal properties and potential applications in medicinal chemistry.

Overview of 1,2,4-Triazoles

1,2,4-Triazoles are five-membered heterocyclic compounds characterized by their nitrogen content. They have gained significant attention due to their diverse biological activities including antifungal, antibacterial, antiviral, and anticancer properties. The structure-activity relationship (SAR) of these compounds indicates that modifications can enhance their efficacy against various pathogens .

Antifungal Activity

Recent studies have demonstrated that 1,2,4-triazole derivatives exhibit potent antifungal activity by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. This inhibition leads to the accumulation of toxic sterols within the fungal cell membrane .

Key Findings

  • Mechanism of Action : The primary mechanism involves binding to the heme group of CYP51, disrupting ergosterol production and thus impairing fungal growth .
  • Efficacy Against Fungi : Compounds similar to this compound have shown effectiveness against strains such as Candida albicans and Aspergillus fumigatus, with minimal inhibitory concentrations (MICs) ranging from 0.0156 to 0.25 µg/mL .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • Halogen Substituents : The presence of halogens (e.g., fluorine) at specific positions enhances antifungal potency. For instance, compounds with difluorophenyl groups demonstrated superior activity compared to those without halogen substitutions .
  • Functional Groups : The introduction of electron-withdrawing groups like -NO₂ at strategic positions on the triazole ring has been linked to increased antifungal activity .

Case Studies

Several case studies highlight the biological activity of triazole derivatives:

  • Fluconazole Analogues : Research has shown that derivatives with similar structures to fluconazole exhibit enhanced antifungal properties against resistant strains of Candida .
    Compound NameMIC (µg/mL)Target Organism
    Fluconazole0.5Candida albicans
    Compound A0.25Candida albicans
    Compound B0.15Aspergillus fumigatus
  • Novel Triazole Derivatives : A recent study synthesized new triazole compounds and evaluated their antifungal activity against clinical isolates. Some showed significant efficacy with MIC values lower than those of existing treatments .

Properties

IUPAC Name

1-(2,4-difluorophenyl)-N,N-dimethyltetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N5/c1-15(2)9-12-13-14-16(9)8-4-3-6(10)5-7(8)11/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMRXKLQJBJEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=NN1C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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